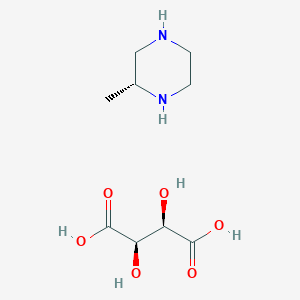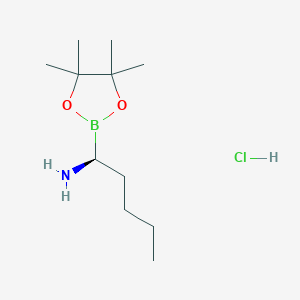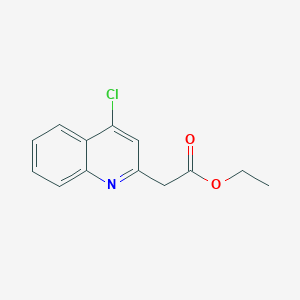![molecular formula C7H5BrClN3 B15066396 6-Bromo-5-chloro-2-methyl-3H-imidazo[4,5-b]pyridine](/img/structure/B15066396.png)
6-Bromo-5-chloro-2-methyl-3H-imidazo[4,5-b]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Bromo-5-chloro-2-methyl-3H-imidazo[4,5-b]pyridine is a heterocyclic compound that belongs to the imidazo[4,5-b]pyridine family. This compound is characterized by the presence of bromine, chlorine, and methyl substituents on the imidazo[4,5-b]pyridine core structure. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-5-chloro-2-methyl-3H-imidazo[4,5-b]pyridine typically involves the condensation of 5-bromopyridine-2,3-diamine with benzaldehyde, followed by halogenation and methylation reactions. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate (K2CO3) under phase transfer catalysis (PTC) conditions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale-up and cost-efficiency. The use of continuous flow reactors and automated synthesis platforms may be employed to enhance production efficiency.
Análisis De Reacciones Químicas
Types of Reactions
6-Bromo-5-chloro-2-methyl-3H-imidazo[4,5-b]pyridine undergoes various chemical reactions, including:
Substitution Reactions: Halogen atoms (bromine and chlorine) can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering its oxidation state and functional groups.
Alkylation and Acylation Reactions: The nitrogen atoms in the imidazo[4,5-b]pyridine ring can be alkylated or acylated under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include alkyl halides, acyl chlorides, and oxidizing or reducing agents such as potassium permanganate (KMnO4) and sodium borohydride (NaBH4). Reaction conditions vary depending on the desired transformation, often involving solvents like DMF, dichloromethane (DCM), and catalysts like palladium on carbon (Pd/C).
Major Products Formed
The major products formed from these reactions include various substituted imidazo[4,5-b]pyridine derivatives with different functional groups, which can be further explored for their biological activities.
Aplicaciones Científicas De Investigación
6-Bromo-5-chloro-2-methyl-3H-imidazo[4,5-b]pyridine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antiviral, and anticancer agent due to its ability to interact with biological targets.
Biological Studies: The compound is used in studies to understand its interaction with enzymes and receptors, contributing to the development of new therapeutic agents.
Chemical Biology: It serves as a probe in chemical biology to study cellular processes and molecular mechanisms.
Material Science: The compound’s structural properties make it useful in the development of new materials with specific electronic and optical properties.
Mecanismo De Acción
The mechanism of action of 6-Bromo-5-chloro-2-methyl-3H-imidazo[4,5-b]pyridine involves its interaction with molecular targets such as enzymes and receptors. It can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit kinases involved in cell signaling pathways, thereby exerting anticancer effects .
Comparación Con Compuestos Similares
Similar Compounds
6-Bromo-3H-imidazo[4,5-b]pyridine: Lacks the chlorine and methyl substituents, which may affect its biological activity and chemical reactivity.
6-Bromo-5-methyl-3H-imidazo[4,5-b]pyridine: Similar structure but without the chlorine atom, leading to different properties and applications.
Uniqueness
6-Bromo-5-chloro-2-methyl-3H-imidazo[4,5-b]pyridine is unique due to the presence of both bromine and chlorine atoms, which can influence its electronic properties and reactivity. The methyl group adds further diversity to its chemical behavior, making it a valuable compound for various research applications.
Propiedades
Fórmula molecular |
C7H5BrClN3 |
|---|---|
Peso molecular |
246.49 g/mol |
Nombre IUPAC |
6-bromo-5-chloro-2-methyl-1H-imidazo[4,5-b]pyridine |
InChI |
InChI=1S/C7H5BrClN3/c1-3-10-5-2-4(8)6(9)12-7(5)11-3/h2H,1H3,(H,10,11,12) |
Clave InChI |
BDJXELIAQVKDFD-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC2=NC(=C(C=C2N1)Br)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![N-(2-Azabicyclo[2.2.1]heptan-6-yl)pyrrolo[1,2-c]pyrimidine-3-carboxamide](/img/structure/B15066350.png)
![Cis-2-phenyl-3,3a,4,9b-tetrahydrochromeno[4,3-b]pyrrole](/img/structure/B15066354.png)



![2-methyl-N-phenylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B15066372.png)



